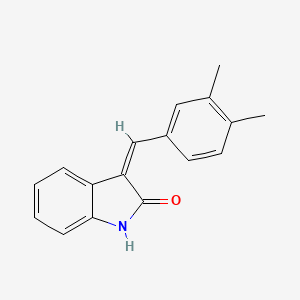

3-(3,4-Dimethylbenzylidene)indolin-2-one

Description

Properties

Molecular Formula |

C17H15NO |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

(3Z)-3-[(3,4-dimethylphenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C17H15NO/c1-11-7-8-13(9-12(11)2)10-15-14-5-3-4-6-16(14)18-17(15)19/h3-10H,1-2H3,(H,18,19)/b15-10- |

InChI Key |

MLTVGMKTZVOOMQ-GDNBJRDFSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O)C |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C2C3=CC=CC=C3NC2=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylbenzylidene)indolin-2-one typically involves the condensation of 3,4-dimethylbenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylbenzylidene)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce benzyl derivatives .

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its anti-inflammatory and antimicrobial properties.

Medicine: Explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylbenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This inhibition is mediated through the suppression of signaling pathways like Akt, MAPK, and NF-κB .

Comparison with Similar Compounds

Nitro-Substituted Derivatives

- Example: (E)-1-(3,4-Dimethoxybenzyl)-3-((E)-3-(4-nitrophenyl)allylidene)indolin-2-one (45b) Synthesis: Prepared via alkylation with 3,4-dimethoxybenzyl bromide, yielding a red solid (51%) with a high melting point (201.3–201.9°C) . Similar derivatives show inhibitory activity against receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 .

- Comparison : The dimethyl substitution in 3-(3,4-Dimethylbenzylidene)indolin-2-one may reduce polarity compared to nitro derivatives, affecting solubility and membrane permeability.

Methoxy-Substituted Derivatives

- Example: 3-(4-(Dimethylamino)benzylidene)-1-methylindolin-2-one (8) Synthesis: Alkylation with CH3I yields a red solid (55%, mp 100.3–101.5°C) . These derivatives are less potent in kinase assays compared to nitro analogs .

Halogenated Derivatives

- Example : 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one

Modifications to the Indolin-2-one Core

Hydrazone Derivatives

- Example: 3-((2,6-Dichlorobenzylidene)hydrazono)indolin-2-one (1) Synthesis: Hydrazone formation yields stable compounds with excellent inhibitory activity against EGFR (IC50 < 1 µM) and VEGFR-2 . Comparison: Hydrazones introduce additional hydrogen-bonding sites, enhancing kinase interaction.

Thione Derivatives

Table 1: Cytotoxicity and Kinase Inhibition of Selected Indolin-2-one Derivatives

Key Findings :

- Nitro and hydrazone derivatives exhibit superior kinase inhibition, while halogenated compounds show enhanced cytotoxicity .

- 3-(3,4-Dimethylbenzylidene)indolin-2-one’s dimethyl groups may balance lipophilicity and solubility, making it a candidate for further optimization .

Stability and Isomerization

- Example : (E)-3-(3-(4-Nitrophenyl)allylidene)indolin-2-one (41b)

- Stability : Rapid isomerization (33% in 20 h) in CH2Cl2-MeOH reduces efficacy, whereas 3-(3,4-Dimethylbenzylidene)indolin-2-one’s structure may confer greater stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.